

IR-783 solubility and stability characteristics

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Compound of Interest

Compound Name: IR-783

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An In-depth Technical Guide to the Solubility and Stability of **IR-783**

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of near-infrared (NIR) dyes is paramount for the successful design and execution of experiments. This guide provides a comprehensive overview of the solubility and stability characteristics of **IR-783**, a heptamethine cyanine dye with significant applications in in vivo imaging and photothermal therapy.

Solubility Characteristics

IR-783 is characterized by its good water solubility, a feature attributed to the presence of two sulfonate groups in its structure.^{[1][2]} This property distinguishes it from many other heptamethine cyanine dyes that are poorly soluble in aqueous solutions.^[1] The solubility of **IR-783** has been documented in a variety of organic and aqueous solvents.

Quantitative Solubility Data

Solvent	Reported Solubility	Citation(s)
Dimethyl sulfoxide (DMSO)	~1 mg/mL, 27.5 mg/mL (36.7 mM)	[3][4][5]
Ethanol	~1 mg/mL	[3][4]
Dimethylformamide (DMF)	~1 mg/mL	[3][4]
Phosphate-Buffered Saline (PBS), pH 7.2	~1 mg/mL	[3][4]
Water	Soluble	[6][7]
Methanol	Soluble	[6]

Note: A significant discrepancy exists in the reported solubility of **IR-783** in DMSO. While most sources state a solubility of approximately 1 mg/mL, one source reports a much higher solubility of 27.5 mg/mL.[5] Researchers should empirically determine the solubility for their specific application and lot of **IR-783**.

Experimental Protocol for Solution Preparation

Preparation of Stock Solutions: To prepare a stock solution, dissolve crystalline **IR-783** in an organic solvent of choice, such as DMSO, DMF, or ethanol.[3][5] It is recommended to purge the solvent with an inert gas before dissolution.[3] Stock solutions can be prepared at concentrations ranging from 10-50 mM.[5]

Preparation of Aqueous Solutions: Organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers, such as PBS (pH 7.2).[3] For biological experiments, it is crucial to make further dilutions of the organic stock solution into aqueous buffers or isotonic saline to ensure that the residual amount of organic solvent is insignificant, as it may have physiological effects.[3]

Stability Profile

The stability of **IR-783** is a critical factor for its storage and application. As a solid, it exhibits long-term stability, while its stability in solution is more limited.

Stability Data

Condition	Observation	Citation(s)
Storage (Solid)	Stable for at least 4 years when stored at -20°C, protected from light and moisture.[3][4][6]	[3][4][6]
Aqueous Solution	It is not recommended to store aqueous solutions for more than one day.[3]	[3]
Photostability	In one study, the fluorescence emission intensity of an IR-783 solution decreased by about 10% after 30 minutes of continuous laser irradiation.[8] Another study noted irreversible photodegradation upon laser irradiation.[9]	[8][9]
Thermal Stability	Thermogravimetric analysis showed that IR-783 is stable up to 250°C, exhibiting only 5-10% decomposition between 60 to 250°C.[8]	[8]
pH Stability	A modified version of IR-783 (I2-IR783-Mpip) was found to be stable in cell culture media at pH 5.0 and pH 7.4 for 24 hours at 37°C, with gradual degradation observed from day 2 to day 7.[10] Data for the unmodified IR-783 is not explicitly available.	[10]

Experimental Protocol for Assessing Photostability

A common method to assess the photostability of **IR-783** involves monitoring its absorbance or fluorescence intensity before and after exposure to a light source, typically a laser at its excitation wavelength.

Example Protocol:

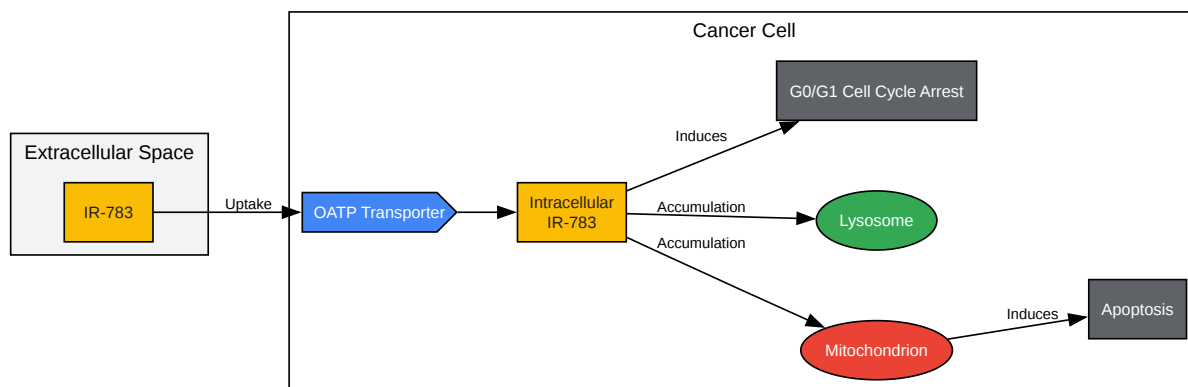
- Prepare a solution of **IR-783** in a suitable solvent (e.g., PBS) at a known concentration (e.g., 300 μ M).[9]
- Measure the initial absorbance spectrum of the solution.
- Irradiate the solution with a laser (e.g., 808 nm NIR laser at a power density of 1.0 W/cm²) for a defined period (e.g., 1 minute).[9]
- Measure the absorbance spectrum of the solution again after irradiation.
- The change in absorbance indicates the degree of photodegradation.[9]

Cellular Uptake and Mechanism of Action

IR-783 exhibits preferential accumulation in tumor cells, a property that is not dependent on conjugation to a targeting ligand.[11][12] This inherent tumor-targeting ability is a key advantage for its use in cancer imaging and therapy.

Signaling Pathway and Cellular Localization

The uptake of **IR-783** into cancer cells is an active, energy-dependent process mediated by Organic Anion Transporting Polypeptides (OATPs).[3][13] Once inside the cell, **IR-783** localizes to the mitochondria and lysosomes.[2][11] This accumulation can lead to mitochondrial-mediated apoptosis and cell cycle arrest at the G0/G1 phase.[6][14]

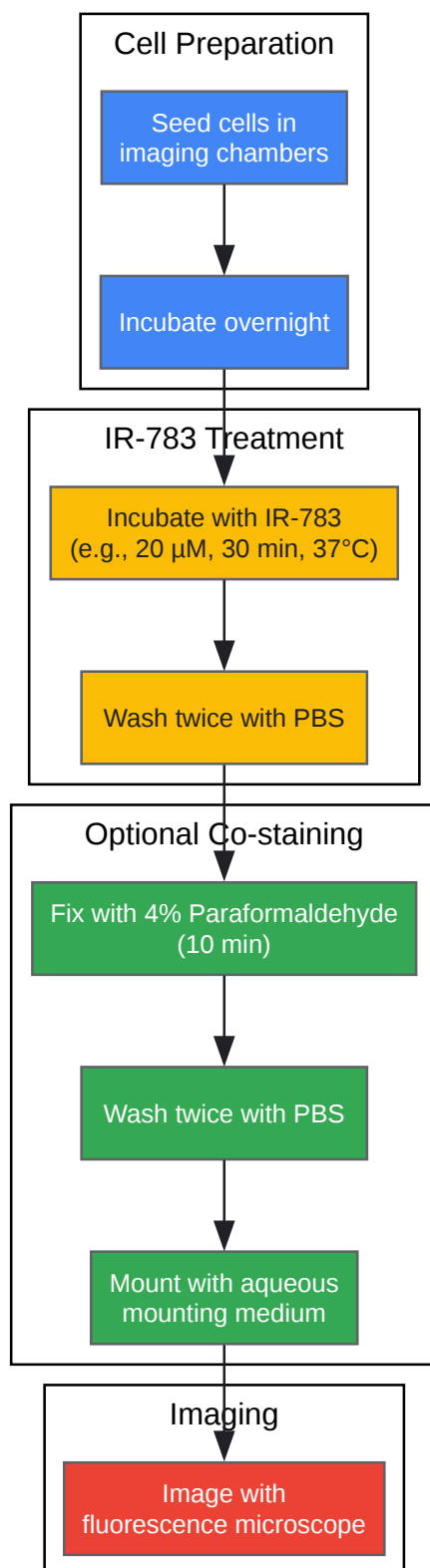


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Caption: Cellular uptake and mechanism of action of **IR-783**.

Experimental Workflow for Cellular Uptake Studies

The following workflow outlines a general procedure for investigating the cellular uptake of **IR-783**.



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Caption: Experimental workflow for **IR-783** cellular uptake analysis.

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